Indoline-5,6-diol hydrobromide Indoline-5,6-diol hydrobromide Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
Brand Name: Vulcanchem
CAS No.: 29539-03-5
VCID: VC20829832
InChI: InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
SMILES: C1CNC2=CC(=C(C=C21)O)O.Br
Molecular Formula: C8H10BrNO2
Molecular Weight: 151.16 g/mol

Indoline-5,6-diol hydrobromide

CAS No.: 29539-03-5

Cat. No.: VC20829832

Molecular Formula: C8H10BrNO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Indoline-5,6-diol hydrobromide - 29539-03-5

Specification

Description Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
CAS No. 29539-03-5
Molecular Formula C8H10BrNO2
Molecular Weight 151.16 g/mol
IUPAC Name 2,3-dihydro-1H-indole-5,6-diol;hydrobromide
Standard InChI InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
Standard InChI Key TXMQOPNBBITFNX-UHFFFAOYSA-N
SMILES C1CNC2=CC(=C(C=C21)O)O.Br
Canonical SMILES C1CNC2=CC(=C(C=C21)O)O.Br

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